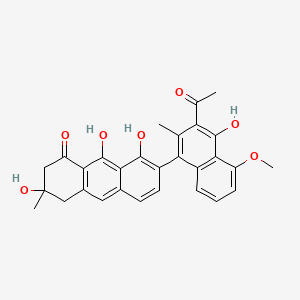

Huntite (CaMg3(CO3)4)

カタログ番号 B561189

CAS番号:

19569-21-2

分子量: 361.089

InChIキー: AURRTRKJGHNSQY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Huntite is a carbonate mineral that originates through the alteration processes of dolomite and magnesite . It is typically associated with hydromagnesite and/or magnesite and exhibits a dispersed, pure white appearance . The chemical formula of huntite is expressed as 3MgO⋅CaO⋅4CO2, 3MgCO3.⋅CaCO3 or Mg3Ca(CO3)4 .

Synthesis Analysis

In a study, aluminum phytate (AlPt) was used with huntite–hydromagnesite (HH) in plasticized poly(lactic acid) (PLA) to improve the fire-retardant performance of the composite . Another study evaluated the synthesis and electrical insulating capabilities of a novel bio-based polyurethane. Epoxidized soybean oil and oleic acid reacted in the first step to form the polyol component (OLESO) of bio-based polyurethane. OLESO was then reacted with hexamethylene diisocyanate (HMDI) and polymethylene diphenyl diisocyanate (PMDI). The huntite mineral was then injected into these polyurethanes made of PMDI-OLESO and HMDI-OLESO .Molecular Structure Analysis

Huntite crystallizes in the trigonal system and typically occurs as platy crystals and powdery masses . Chemical analyses showed huntite to consist of Mg3Ca(CO3)4 . Huntite often occurs in combination with other Mg/Ca carbonates such as dolomite, magnesite, and hydromagnesite .Chemical Reactions Analysis

Huntite thermally decomposes over a temperature range of about 450–800 °C, releasing carbon dioxide and leaving a residue of magnesium and calcium oxides . The determination of huntite content through chemical analysis relies on the assessment of the MgO/CaO ratio .Physical And Chemical Properties Analysis

Huntite exhibits a dispersed, pure white appearance . It has a molecular weight of 353.03 gm . The mineral is brittle with a Mohs scale hardness of 1–2 and has a specific gravity of 2.696 .Safety And Hazards

特性

CAS番号 |

19569-21-2 |

|---|---|

製品名 |

Huntite (CaMg3(CO3)4) |

分子式 |

C4H8CaMg3O12 |

分子量 |

361.089 |

IUPAC名 |

calcium;carbonic acid;magnesium |

InChI |

InChI=1S/4CH2O3.Ca.3Mg/c4*2-1(3)4;;;;/h4*(H2,2,3,4);;;; |

InChIキー |

AURRTRKJGHNSQY-UHFFFAOYSA-N |

SMILES |

C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.[Mg].[Mg].[Mg].[Ca] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

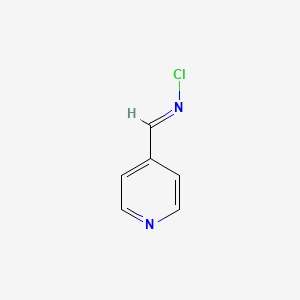

Pyridine,4-(n-chloroformimidoyl)-

100703-96-6

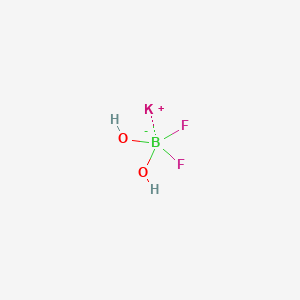

Potassium difluorodihydroxyborate(1-)

85392-66-1

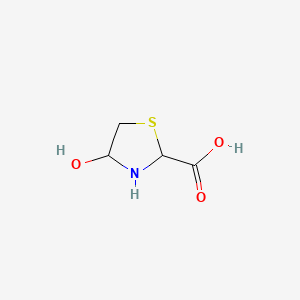

4-Hydroxy-1,3-thiazolidine-2-carboxylic acid

102275-87-6

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)

![2'-Anilino-6'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B561129.png)